4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
Overview
Description
4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction between a nitrile and an azide . The bromophenyl group is then introduced via a substitution reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol share the tetrazole ring structure and have similar reactivity.
Benzamide Derivatives: Compounds such as N-(2-bromophenyl)-4-methylbenzamide have similar structural features but differ in their functional groups.
Uniqueness
4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is unique due to the combination of its tetrazole ring, bromophenyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-13-4-2-1-3-11(13)9-23-15-18-19-20-21(15)12-7-5-10(6-8-12)14(17)22/h1-8H,9H2,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOJGYLNHNREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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